1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide
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Overview
Description
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a peptide chain composed of several amino acids, including proline, leucine, glycine, isoleucine, alanine, and arginine. The dinitrophenyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide typically involves the stepwise coupling of the amino acids in the peptide chain, followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dinitrofluorobenzene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the peptide chain. The final step of introducing the 2,4-dinitrophenyl group can be optimized for large-scale reactions by adjusting reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na₂S₂O₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Oxidized derivatives of the dinitrophenyl group.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Substituted derivatives where the nitro groups are replaced by other functional groups.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is primarily influenced by the presence of the dinitrophenyl group and the peptide chain. The dinitrophenyl group can interact with various molecular targets through its electron-withdrawing properties, affecting the overall reactivity and binding affinity of the compound. The peptide chain can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A compound with a similar dinitrophenyl group but different functional groups and applications.
2,4-Dinitrophenol: Another compound with a dinitrophenyl group, known for its use as a metabolic uncoupler.
Uniqueness
1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is unique due to its specific peptide sequence and the presence of the dinitrophenyl group. This combination allows for specific interactions with biological targets and provides unique chemical reactivity compared to other dinitrophenyl-containing compounds.
Properties
CAS No. |
60643-92-7 |
---|---|
Molecular Formula |
C36H57N13O11 |
Molecular Weight |
847.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H57N13O11/c1-6-20(4)30(35(56)43-21(5)32(53)41-17-28(50)44-23(31(37)52)9-7-13-40-36(38)39)46-29(51)18-42-33(54)24(15-19(2)3)45-34(55)26-10-8-14-47(26)25-12-11-22(48(57)58)16-27(25)49(59)60/h11-12,16,19-21,23-24,26,30H,6-10,13-15,17-18H2,1-5H3,(H2,37,52)(H,41,53)(H,42,54)(H,43,56)(H,44,50)(H,45,55)(H,46,51)(H4,38,39,40)/t20-,21-,23-,24-,26-,30-/m0/s1 |
InChI Key |
KGSKQRPJFBFFBW-LVSKWPNFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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